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Compound Name:
carboxylic acid

Cat. No.: B069591

Technical Guide: 2'-Trifluoromethyl-biphenyl-3-
carboxylic acid

CAS Number: 168618-48-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a biphenyl derivative that has garnered
significant interest in medicinal chemistry, primarily as an intermediate and a pharmacologically
active molecule. The presence of the trifluoromethyl group, a bioisostere of a methyl group, can
enhance metabolic stability, binding affinity, and lipophilicity of a compound, making it a
valuable moiety in drug design. This technical guide provides a comprehensive overview of the
available technical data, synthetic methodologies, and biological activities associated with this
compound, with a focus on its potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2'-Trifluoromethyl-biphenyl-3-
carboxylic acid is presented in Table 1. This data is compiled from various chemical suppliers
and databases.
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Table 1: Chemical and Physical Properties

Property Value
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic

IUPAC Name ( aa phenyl] Y
acid

CAS Number 168618-48-2

Molecular Formula C14HoF302

Molecular Weight 266.22 g/mol

Appearance White to off-white solid

B Soluble in organic solvents such as DMSO and

Solubility
methanol

Purity Typically >95%

Synthesis

The primary synthetic route to 2'-Trifluoromethyl-biphenyl-3-carboxylic acid is through a

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between an aryl halide and an organoboron compound.

General Synthetic Scheme

The most common approach involves the coupling of a 3-halobenzoic acid derivative with a (2-

trifluoromethyl)phenylboronic acid.
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A representative synthetic workflow for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of 2'-Trifluoromethyl-
biphenyl-3-carboxylic acid. This protocol is based on established methods for Suzuki-
Miyaura couplings of similar substrates.[1]

Materials:

3-Bromobenzoic acid

¢ (2-Trifluoromethyl)phenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e Potassium carbonate (K2CO3)

o Toluene

» Ethanol

e Water

1 M Hydrochloric acid (HCI)
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Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (2-trifluoromethyl)phenylboronic
acid (1.2 eq), and potassium carbonate (2.0 eq).

Add a solvent mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring
the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Acidify the aqueous layer with 1 M HCI to a pH of approximately 2-3 to precipitate the
carboxylic acid product.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography on silica gel.

Biological Activity and Therapeutic Potential

Patent literature indicates that 2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a subject of

investigation for its potential as a therapeutic agent, primarily as a URAT1 inhibitor and
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potentially as an MTP inhibitor.

URAT1 Inhibition for Hyperuricemia and Gout

Background: Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in
the reabsorption of uric acid in the kidneys.[2][3] Inhibition of URAT1 promotes the excretion of
uric acid, thereby lowering its levels in the blood. This mechanism is a validated therapeutic
strategy for the treatment of hyperuricemia and gout.[2][3]

Activity: While specific quantitative data for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid is
not publicly available in peer-reviewed literature, its inclusion in patents focused on URAT1
inhibitors suggests it possesses inhibitory activity against this transporter. The general class of
biphenyl carboxylic acids has been explored for URATL1 inhibition, with some analogues
showing potent activity.[2]

Signaling Pathway: The therapeutic effect of URATL1 inhibitors is achieved by blocking the
reabsorption of uric acid in the renal proximal tubules.
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Inhibition of uric acid reabsorption by targeting the URAT1 transporter.

Potential as an MTP Inhibitor for Dyslipidemia

Background: Microsomal triglyceride transfer protein (MTP) is essential for the assembly and
secretion of apolipoprotein B-containing lipoproteins (e.g., VLDL and chylomicrons) in the liver
and intestines. Inhibition of MTP can reduce the levels of these lipoproteins and their
associated lipids, such as cholesterol and triglycerides, in the bloodstream. This makes MTP a

target for the treatment of dyslipidemias.

Activity: The structural motif of biphenyl carboxylic acid is also found in some MTP inhibitors.
While direct evidence for 2'-Trifluoromethyl-biphenyl-3-carboxylic acid as an MTP inhibitor
is limited, its structural similarity to known inhibitors suggests it may have activity at this target.
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Mechanism of Action: MTP inhibitors interfere with the lipidation of apolipoprotein B, preventing

the formation of VLDL and chylomicrons.
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Mechanism of MTP inhibition in preventing VLDL assembly.

Data Summary

Currently, publicly available quantitative biological data for 2'-Trifluoromethyl-biphenyl-3-
carboxylic acid is scarce. The information is primarily derived from patent literature which

often does not disclose specific ICso or ECso values.

Table 2: Summary of Potential Biological Activity
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Target Therapeutic Area Activity Data Availability

. . . Implied in patent
URAT1 Hyperuricemia, Gout Inhibitor

literature
o ) ) o Inferred from
MTP Dyslipidemia Potential Inhibitor o
structural similarity
Conclusion

2'-Trifluoromethyl-biphenyl-3-carboxylic acid is a chemical entity with significant potential in
drug discovery, particularly in the areas of metabolic diseases. Its likely role as a URAT1
inhibitor positions it as a compound of interest for the development of new treatments for
hyperuricemia and gout. Further investigation and disclosure of quantitative biological data are
necessary to fully elucidate its therapeutic utility. The synthetic accessibility of this compound
via Suzuki-Miyaura coupling makes it an attractive scaffold for further chemical exploration and
optimization. Researchers and drug development professionals are encouraged to consult the
relevant patent literature for more detailed, albeit often qualitative, information regarding the
applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Microsomal triglyceride transfer protein (MTP): Mechanism of action and role in lipoprotein
biogenesis - ProQuest [proquest.com]

2. Loss of the Kidney Urate Transporter, Uratl, Leads to Disrupted Redox Homeostasis in
Mice - PMC [pmc.ncbi.nim.nih.gov]

3. The crystal structure of human microsomal triglyceride transfer protein - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2'-Trifluoromethyl-biphenyl-3-carboxylic acid CAS
number 168618-48-2]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b069591?utm_src=pdf-body
https://www.benchchem.com/product/b069591?utm_src=pdf-custom-synthesis
https://www.proquest.com/openview/13349d6bb121594a91bd4c9ef03e1d8d/1?pq-origsite=gscholar&cbl=18750&diss=y
https://www.proquest.com/openview/13349d6bb121594a91bd4c9ef03e1d8d/1?pq-origsite=gscholar&cbl=18750&diss=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC10045411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10045411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717300/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717300/
https://www.benchchem.com/product/b069591#2-trifluoromethyl-biphenyl-3-carboxylic-acid-cas-number-168618-48-2
https://www.benchchem.com/product/b069591#2-trifluoromethyl-biphenyl-3-carboxylic-acid-cas-number-168618-48-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b069591#2-trifluoromethyl-biphenyl-3-carboxylic-acid-
cas-number-168618-48-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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